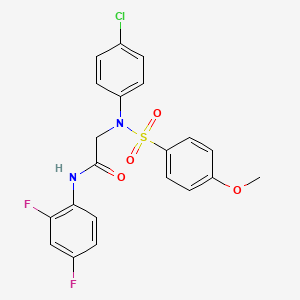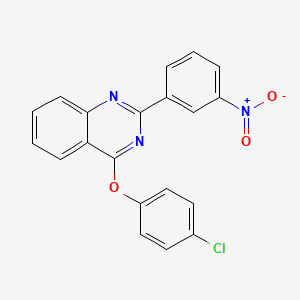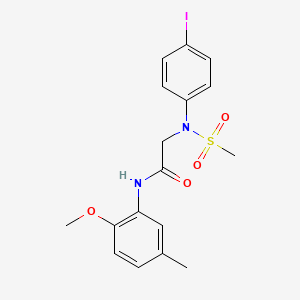
2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2,4-difluorophenyl)acetamide
Vue d'ensemble
Description
2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2,4-difluorophenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structural features of this compound, such as the presence of chloro, methoxy, and difluorophenyl groups, contribute to its distinct chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Nitration and Reduction: Nitration of 4-chloroaniline followed by reduction to obtain 4-chloro-N-(4-methoxyphenyl)aniline.
Sulfonylation: Reaction of 4-chloro-N-(4-methoxyphenyl)aniline with a sulfonyl chloride derivative to introduce the sulfonyl group.
Acylation: Acylation of the resulting sulfonamide with 2,4-difluorophenylacetyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions may target the nitro group (if present in intermediates) or the sulfonyl group under specific conditions.
Substitution: The chloro and difluorophenyl groups can participate in nucleophilic substitution reactions, potentially leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of sulfonyl and acetamide groups suggests potential inhibition of enzyme activity, while the aromatic groups may facilitate binding to hydrophobic pockets in proteins. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
N-(2,4-difluorophenyl)acetamide: Shares the acetamide and difluorophenyl groups, but lacks the sulfonyl and chloro groups.
4-chloro-N-(4-methoxyphenyl)aniline: Contains the chloro and methoxy groups but lacks the sulfonyl and acetamide functionalities.
Uniqueness
2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2,4-difluorophenyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both sulfonyl and acetamide groups may enhance its potential as a pharmaceutical agent, offering a broader range of interactions with biological targets compared to similar compounds.
Propriétés
IUPAC Name |
2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF2N2O4S/c1-30-17-7-9-18(10-8-17)31(28,29)26(16-5-2-14(22)3-6-16)13-21(27)25-20-11-4-15(23)12-19(20)24/h2-12H,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNVHFYVASXYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-morpholinylcarbonyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B3528981.png)
![methyl 2-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B3528982.png)
![N-(3-chloro-4-methoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3528984.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3528993.png)
![[4-({[(4-methyl-2-oxo-2H-chromen-7-yl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B3529005.png)
![4-(2-furylmethyl)-1-mercapto-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3529019.png)
![3-bromo-N-(2-methoxy-4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3529023.png)
![methyl 2-{[(2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}hydrazino)carbonyl]amino}benzoate](/img/structure/B3529029.png)

![6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide](/img/structure/B3529044.png)


![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B3529070.png)
![2-(N-methylsulfonyl-3-nitroanilino)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide](/img/structure/B3529071.png)
